9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
Brand Name: Vulcanchem
CAS No.: 5746-29-2
VCID: VC16779443
InChI: InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3
SMILES:
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol

9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-

CAS No.: 5746-29-2

Cat. No.: VC16779443

Molecular Formula: C11H14N4O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- - 5746-29-2

Specification

CAS No. 5746-29-2
Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
IUPAC Name 2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3
Standard InChI Key UQQHOWKTDKKTHO-UHFFFAOYSA-N
Canonical SMILES COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Introduction

Chemical Identity and Structural Features

Conformational Analysis

X-ray crystallography and NMR studies of related purine nucleosides, such as 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine, reveal that the ribofuranosyl ring adopts a 3′β-envelope conformation . In this conformation, the C3′ atom deviates by approximately 0.602 Å from the plane formed by the other four ribose atoms . The dihedral angle between the purine bicycle and the ribose ring averages 65.0°, influencing base-pairing potential and enzymatic recognition . For 6-methoxy derivatives, the methoxy group’s electron-donating effects may further stabilize this conformation through intramolecular hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight282.25 g/mol
Density~1.85 g/cm³ (estimated)
Boiling Point~636.3°C (estimated)
Melting PointNot reported-
LogP (Partition Coeff.)-0.89 (calculated)

Synthesis and Structural Modification

Vorbrüggen Glycosylation

The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- likely follows the Vorbrüggen glycosylation method, a cornerstone in nucleoside chemistry. This approach involves reacting a silylated purine base with a peracetylated ribofuranose derivative in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) . For example, 2,6-dichloropurine was glycosylated with tetra-O-acetyl-D-ribofuranose under anhydrous conditions at 75–80°C for 2.5–3 hours . Post-reaction workup typically includes deprotection of acetyl groups via alkaline hydrolysis, yielding the final nucleoside .

Functionalization Strategies

Biochemical Interactions and Metabolic Pathways

Intracellular Metabolism

In L1210 murine leukemia cells, related purine analogs are metabolized to mono-, di-, and triphosphate derivatives . Co-administration with enzyme inhibitors like pentostatin (adenosine deaminase inhibitor) or coformycin (AMP deaminase inhibitor) modulates metabolite profiles . For 6-methoxy derivatives, phosphorylation would generate 6-methoxypurine ribonucleotide, potentially incorporating into RNA or inhibiting purine biosynthesis enzymes like phosphoribosylaminoimidazole carboxylase .

Recent Advances and Future Directions

Structural Optimization Studies

Crystallographic data from compounds like 2,6-dichloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-purine inform design strategies to enhance 6-methoxy analog stability. Acetylation of ribose hydroxyls improves membrane permeability, as demonstrated by increased cellular uptake of acetyl-protected nucleosides .

Combination Therapies

Coformycin’s ability to potentiate purine analog cytotoxicity suggests synergistic opportunities. Combining 6-methoxypurine ribonucleoside with AMP deaminase inhibitors may amplify intracellular triphosphate accumulation, enhancing antitumor efficacy .

Natural Occurrence and Biosynthesis

Though synthetic in origin, 3-deoxyadenosine analogs occur naturally in Cordyceps militaris and Aspergillus nidulans . Horizontal gene transfer studies in fungi may uncover biosynthetic pathways for 6-methoxy derivatives, enabling fermentation-based production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator